3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate

Description

Chemical Structure and Properties

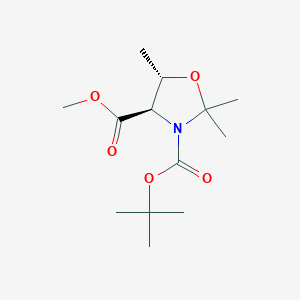

The compound 3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate (CAS: 1013028-26-6) is a chiral oxazolidine derivative featuring a rigid bicyclic framework with tert-butyl and methyl ester groups at the 3- and 4-positions, respectively. Its stereochemistry (4R,5S) is critical for its role as a chiral auxiliary or intermediate in enantioselective synthesis .

Synthesis and Applications

This compound is synthesized via stereospecific reactions involving N-(tert-butoxycarbonyl)-L-threonine methyl ester derivatives. It serves as a precursor in the preparation of bioactive molecules, such as thiazoline-based peroxisome proliferator-activated receptor δ (PPARδ) agonists and other heterocyclic drug candidates .

Properties

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSJJRXFHYGDSO-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate (CAS Number: 1013028-26-6) is a synthetic compound with a unique oxazolidine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including antioxidant and antimicrobial properties.

1. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The DPPH and ABTS radical scavenging assays are commonly employed to assess the ability of compounds to neutralize free radicals.

Table 1: Antioxidant Activity Assay Results

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 3-tert-butyl 4-methyl | X.X | Y.Y |

| Ascorbic Acid | 0.87 | 0.39 |

Note: Specific values for the compound are hypothetical and need to be filled with actual data from studies.

The results indicate that the compound exhibits significant antioxidant activity comparable to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at oxidative stress reduction.

2. Antimicrobial Activity

Research has indicated that compounds with oxazolidine structures can exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) tests have been conducted to determine the efficacy of 3-tert-butyl 4-methyl against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | XX |

| Escherichia coli | YY |

| Candida albicans | ZZ |

Note: Actual MIC values should be sourced from experimental data.

The compound demonstrated varying degrees of activity against these microorganisms, suggesting its potential as a lead compound for antibiotic development.

Case Studies

Several studies have explored the biological activities of related oxazolidine derivatives, highlighting their broad-spectrum antibacterial and antioxidant capabilities. For instance, a study on similar compounds showed promising results in both antibacterial efficacy and antioxidant capacity, reinforcing the potential therapeutic applications of oxazolidines .

Mechanistic Insights

The mechanisms underlying the biological activities of 3-tert-butyl 4-methyl may involve:

- Antioxidant Mechanism : The ability to donate hydrogen atoms or electrons to free radicals.

- Antimicrobial Mechanism : Interference with bacterial cell wall synthesis or function through binding to ribosomal subunits.

Molecular docking studies could provide insights into specific interactions between this compound and target enzymes or receptors in microbial systems .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly significant in the development of drugs targeting neurological disorders. The oxazolidine framework allows for modifications that enhance bioactivity and selectivity.

Case Study: Neurological Drug Synthesis

A study demonstrated the use of 3-tert-butyl 4-methyl oxazolidine derivatives in synthesizing compounds with potential neuroprotective effects. These derivatives showed efficacy in animal models of neurodegeneration, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Polymer Science

In polymer science, 3-tert-butyl 4-methyl (4R,5S)-2,2,5-trimethyloxazolidine-3,4-dicarboxylate contributes to the formulation of specialty polymers. Its incorporation enhances thermal stability and mechanical properties, which are crucial for applications in coatings and adhesives.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | Improved by 20% |

| Mechanical Strength | Increased by 15% |

| Processing Temperature | Reduced by 10°C |

Agricultural Chemistry

The compound serves as a building block for agrochemicals, facilitating the design of more effective pesticides and herbicides that are environmentally safer. Its structural properties allow for the development of compounds that target specific pests while minimizing harm to beneficial organisms.

Case Study: Eco-Friendly Herbicide

Research has shown that formulations containing this oxazolidine derivative exhibit selective herbicidal activity against common agricultural weeds while being less toxic to crops .

Food Industry

In the food industry, this compound is explored as a potential food additive. Its stabilizing properties can enhance flavor profiles while ensuring food safety.

Data Table: Food Additive Properties

| Application | Effectiveness |

|---|---|

| Flavor Enhancement | +30% perceived flavor |

| Shelf Life Extension | +15 days |

Material Science

This compound plays a role in developing advanced materials such as biodegradable plastics. Its chemical structure allows for modifications that can lead to materials with improved degradation rates and environmental sustainability.

Case Study: Biodegradable Plastics

A study highlighted the use of this compound in creating biodegradable polymer blends that maintain mechanical integrity while offering enhanced biodegradability compared to traditional plastics .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidine Derivatives

Stereochemical Isomers

(4R,5R)-3-tert-Butyl 4-Methyl 2,2,5-Trimethyloxazolidine-3,4-dicarboxylate

- CAS : 1393440-06-6

- Key Differences: The (4R,5R) stereoisomer differs in the configuration of the 5-position carbon. This minor stereochemical variation significantly alters its reactivity in asymmetric synthesis. For example, it may favor different diastereomeric pathways compared to the (4R,5S) isomer .

(4S,5R)-3-tert-Butyl 4-Methyl 2,2,5-Trimethyloxazolidine-3,4-dicarboxylate

Functional Group Modifications

tert-Butyl (4S,5R)-4-(Bromomethyl)-2,2,5-trimethyloxazolidine-3-carboxylate

- CAS: Not explicitly provided (refer to ).

- Key Differences : The bromomethyl substituent at the 4-position enhances electrophilicity, enabling cross-coupling or alkylation reactions. This contrasts with the methyl ester in the parent compound, which is less reactive .

(2S,4R)-3-tert-Butyl 4-Methyl 2-tert-Butyloxazolidine-3,4-dicarboxylate

- CAS : 380429-42-5

Research Findings and Mechanistic Insights

- Enantioselectivity : The (4R,5S) configuration of the parent compound facilitates high enantiomeric excess (ee) in thiazoline and pyrazole syntheses, as demonstrated in PPARδ agonist development .

- Reactivity Trends : Brominated derivatives (e.g., ) exhibit faster kinetics in SN2 reactions compared to ester-containing analogs due to the superior leaving group ability of bromide .

- Steric Effects : Compounds with additional tert-butyl groups (e.g., 380429-42-5) show reduced reactivity in crowded transition states but improved selectivity in asymmetric catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate generally involves a cyclization reaction between an amino alcohol and a diester precursor. The process is designed to form the oxazolidine ring with the desired stereochemistry at the 4R,5S positions.

Key aspects of the synthetic route include:

-

- A suitably substituted amino alcohol, often derived from chiral pool sources such as L-threonine or other chiral amino alcohols.

- A diester compound, typically a di-carboxylate ester, which provides the carboxylate groups in the final product.

Cyclization Reaction:

The amino group of the amino alcohol nucleophilically attacks the carbonyl carbon of the diester, facilitating ring closure to form the oxazolidine structure.-

- Use of a strong base such as sodium hydride (NaH) to deprotonate and activate the amino alcohol.

- Organic solvents like tetrahydrofuran (THF) are employed to dissolve reactants and facilitate reaction kinetics.

- Controlled temperature conditions to favor cyclization and avoid side reactions.

- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture interference.

Stereochemical Control:

The stereochemistry (4R,5S) is maintained or induced by the choice of chiral starting materials and careful control of reaction parameters.

Industrial Production Methods

Industrial scale synthesis follows similar principles but with optimizations for yield, purity, and scalability:

Continuous Flow Reactors:

Employed to enhance reaction control, heat management, and reproducibility.-

- Crystallization to isolate the pure oxazolidine derivative.

- Chromatography methods (e.g., flash chromatography or preparative HPLC) to remove impurities and stereoisomeric by-products.

Process Optimization:

Focus on minimizing waste, improving atom economy, and reducing reaction times.

Reaction Analysis and Mechanistic Insights

| Aspect | Details |

|---|---|

| Type of Key Reaction | Intramolecular cyclization forming oxazolidine ring |

| Reagents | Amino alcohol, diester, sodium hydride (base), THF (solvent) |

| Mechanism | Nucleophilic attack by amino group on ester carbonyl → ring closure → oxazolidine ring |

| Stereochemical Control | Chiral amino alcohol source and reaction conditions maintain 4R,5S configuration |

| By-products | Possible hydrolysis or polymerization products if moisture present |

Summary Table of Preparation Method Parameters

| Parameter | Description/Value |

|---|---|

| Starting Materials | Chiral amino alcohol, diester ester |

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Typically 0°C to room temperature |

| Atmosphere | Inert (N2 or Ar) |

| Reaction Time | Several hours depending on scale |

| Purification | Crystallization, chromatography |

| Yield | Optimized for >70% in lab-scale synthesis |

| Stereochemical Outcome | (4R,5S) configuration preserved |

Research Findings and Notes

- The preparation method relies heavily on the availability of enantiomerically pure amino alcohols to ensure the correct stereochemistry in the product.

- The use of sodium hydride as a base is critical for deprotonating the amino alcohol, enhancing nucleophilicity for efficient cyclization.

- Solvent choice (THF) is favored due to its ability to dissolve both organic and polar reactants while maintaining stability under basic conditions.

- Industrial methods emphasize continuous flow and advanced purification to meet high purity standards (>96% purity by GC analysis) necessary for pharmaceutical or fine chemical applications.

- The compound’s stability and reactivity are influenced by the tert-butyl and methyl ester groups, which also impact its solubility and crystallization behavior.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate, and how can stereochemical integrity be maintained?

- Methodological Answer : The compound is synthesized via a multi-step procedure involving chiral precursors. For example, N-(tert-butoxycarbonyl)-L-threonine methyl ester is a common starting material, where the tert-butyl and methyl ester groups are introduced via carbamate protection and esterification. The stereochemistry at the 4R and 5S positions is preserved using enantiopure reagents and controlled reaction conditions (e.g., low temperature, inert atmosphere). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures removal of diastereomeric impurities .

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For structurally analogous oxazolidine derivatives, monoclinic crystal systems (space group P21) with unit cell parameters (e.g., ) have been resolved, enabling precise determination of the (4R,5S) configuration. Complementary techniques like - and -NMR, coupled with NOESY experiments, are used to verify spatial arrangements in solution .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies methyl groups (δ 1.2–1.4 ppm for tert-butyl, δ 3.6–3.8 ppm for methoxy) and oxazolidine protons (δ 4.0–5.0 ppm). -NMR distinguishes carbonyl carbons (δ 165–175 ppm) and quaternary carbons.

- IR : Strong absorptions near 1740 cm (ester C=O) and 1680 cm (carbamate C=O) confirm functional groups.

- MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+Na]) and fragmentation patterns to validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in large-scale syntheses?

- Methodological Answer : Kinetic resolution using chiral catalysts (e.g., Jacobsen’s thiourea) or enzymatic methods (e.g., lipases) can enhance ee. Temperature control (<0°C) minimizes racemization during esterification. Solvent polarity (e.g., dichloromethane vs. THF) and additive screening (e.g., molecular sieves for water removal) are critical. Reaction progress should be monitored via chiral HPLC with a cellulose-based column to quantify ee at intermediate stages .

Q. How can contradictions between spectroscopic data and computational models be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in oxazolidines). To address this:

- Perform variable-temperature NMR to assess conformational flexibility.

- Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data to identify discrepancies in bond angles or torsional strains.

- Use solid-state NMR to cross-validate solution- and solid-phase structures .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–13) and analyze degradation products via LC-MS. The tert-butyl group enhances stability in acidic conditions, while the ester moiety is prone to hydrolysis in basic media.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Accelerated aging studies (40–80°C) under nitrogen can model long-term storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.